

# Application Notes: Amoxicillin Sodium in Veterinary Microbiology Research

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## Compound of Interest

Compound Name: Amoxycillin (sodium)

Cat. No.: B13391290

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## 1. Introduction

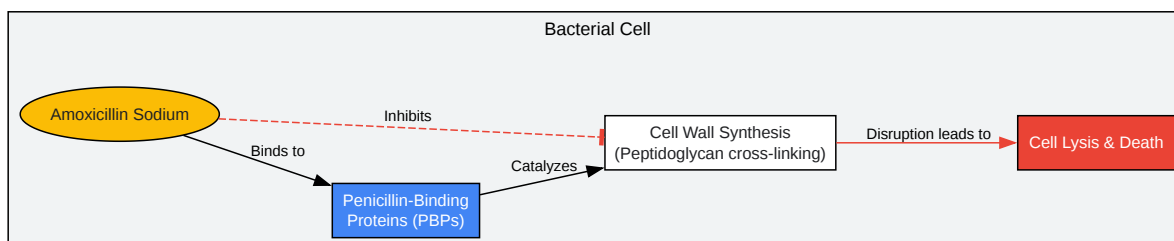
Amoxicillin sodium is a semi-synthetic, broad-spectrum antibiotic belonging to the aminopenicillin class of beta-lactam antibiotics.[1][2] It is widely utilized in veterinary medicine to treat a variety of bacterial infections in livestock, poultry, and companion animals due to its efficacy, safety profile, and versatility in administration.[3][4][5][6] In veterinary microbiology research, amoxicillin sodium serves as a critical tool for antimicrobial susceptibility testing, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and investigating mechanisms of antimicrobial resistance. Its primary mode of action involves the disruption of bacterial cell wall synthesis.[1][7]

## 2. Mechanism of Action

Amoxicillin sodium exerts its bactericidal effect by inhibiting the final stage of peptidoglycan synthesis in the bacterial cell wall.[1][8] This process is achieved through the following steps:

- **Binding to Penicillin-Binding Proteins (PBPs):** Amoxicillin binds to and inactivates PBPs, which are enzymes located on the bacterial cell membrane essential for cross-linking peptidoglycan chains.[1][8]
- **Inhibition of Cell Wall Synthesis:** The inactivation of PBPs prevents the formation of a stable cell wall.[8]

- Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell swelling, rupture, and ultimately, bacterial death.[1][8]



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Caption: Mechanism of action of Amoxicillin Sodium.

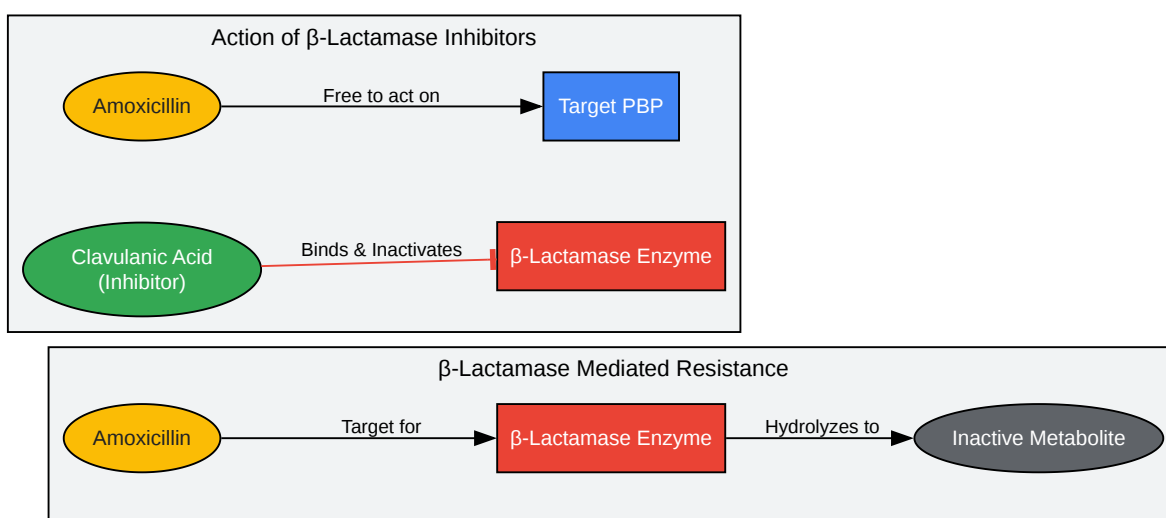
### 3. Spectrum of Activity

Amoxicillin is effective against a wide range of Gram-positive and some Gram-negative bacteria.[1][2] However, its efficacy can be limited by bacterial resistance. It is often combined with a  $\beta$ -lactamase inhibitor, such as clavulanic acid or sulbactam, to extend its spectrum to include  $\beta$ -lactamase-producing strains.[2][3][9]

- Susceptible Gram-Positive Bacteria: Streptococcus spp., Staphylococcus spp. (non- $\beta$ -lactamase producing), Enterococcus spp., Clostridium spp., Bacillus anthracis.[2][4]
- Susceptible Gram-Negative Bacteria: Haemophilus influenzae, Escherichia coli (non- $\beta$ -lactamase producing), Proteus mirabilis, Salmonella spp..[2]
- Commonly Resistant Bacteria: Pseudomonas aeruginosa, Klebsiella spp., and  $\beta$ -lactamase-producing strains of Staphylococcus spp. and E. coli.[2]

### 4. Mechanisms of Resistance

The primary mechanism of resistance to amoxicillin is the production of  $\beta$ -lactamase enzymes. [9] These enzymes hydrolyze the  $\beta$ -lactam ring, a core component of the antibiotic's structure, rendering it inactive.[9] This resistance can be intrinsic or acquired through horizontal gene transfer, often via plasmids.[10] To counteract this, amoxicillin is frequently formulated with  $\beta$ -lactamase inhibitors like clavulanic acid, which bind to and inactivate the  $\beta$ -lactamase enzymes, protecting the amoxicillin.[2][9]



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Caption: Mechanism of  $\beta$ -lactamase resistance and its inhibition.

## Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Amoxicillin Against Key Veterinary Pathogens

| Bacterial Species               | Animal Source | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | MIC Range (µg/mL)      | Reference                                 |
|---------------------------------|---------------|---------------------------|---------------------------|------------------------|---|
| Staphylococcus pseudintermedius | Canine        | 0.25                      | -                         | 0.125 - 64             | <a href="#">[11]</a>                      |
| Staphylococcus aureus           | Canine        | 0.50                      | -                         | 0.25 - 128             | <a href="#">[11]</a>                      |
| Streptococcus suis              | Swine         | -                         | 0.03                      | -                      | <a href="#">[12]</a>                      |
| E. coli (Avian Pathogenic)      | Poultry       | -                         | -                         | Median Resistance: 80% | <a href="#">[13]</a>                      |
| Staphylococcus pseudintermedius | Canine        | 0.25 - 0.5                | -                         | 0.25 - 64              | <a href="#">[14]</a> <a href="#">[15]</a> |

Note: MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: General Amoxicillin Dosing Regimens in Veterinary Species

| Animal Species   | Dosage (mg/kg body weight) | Route      | Frequency         | Reference |
|------------------|----------------------------|------------|-------------------|-----------|
| Dogs             | 10 - 20                    | IV/IM/Oral | Every 8-12 hours  | [3][4]    |
| Cats             | 10 - 20 (as amoxicillin)   | Oral/IM/SC | Every 12-24 hours | [16]      |
| Cattle / Buffalo | 7 - 10                     | IV / IM    | Every 24 hours    | [3][16]   |
| Sheep / Goats    | 10 - 15 (as amoxicillin)   | IM         | Every 24 hours    | [16]      |
| Horses           | 10 - 30                    | IV / IM    | Every 6-8 hours   | [3]       |

Note: Dosages are general guidelines and should be adjusted based on the specific infection, pathogen susceptibility, and clinical judgment.

## Experimental Protocols

### Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of amoxicillin sodium's MIC against a bacterial isolate, adhering to CLSI guidelines.[11][17][18] The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[17][19]

Materials:

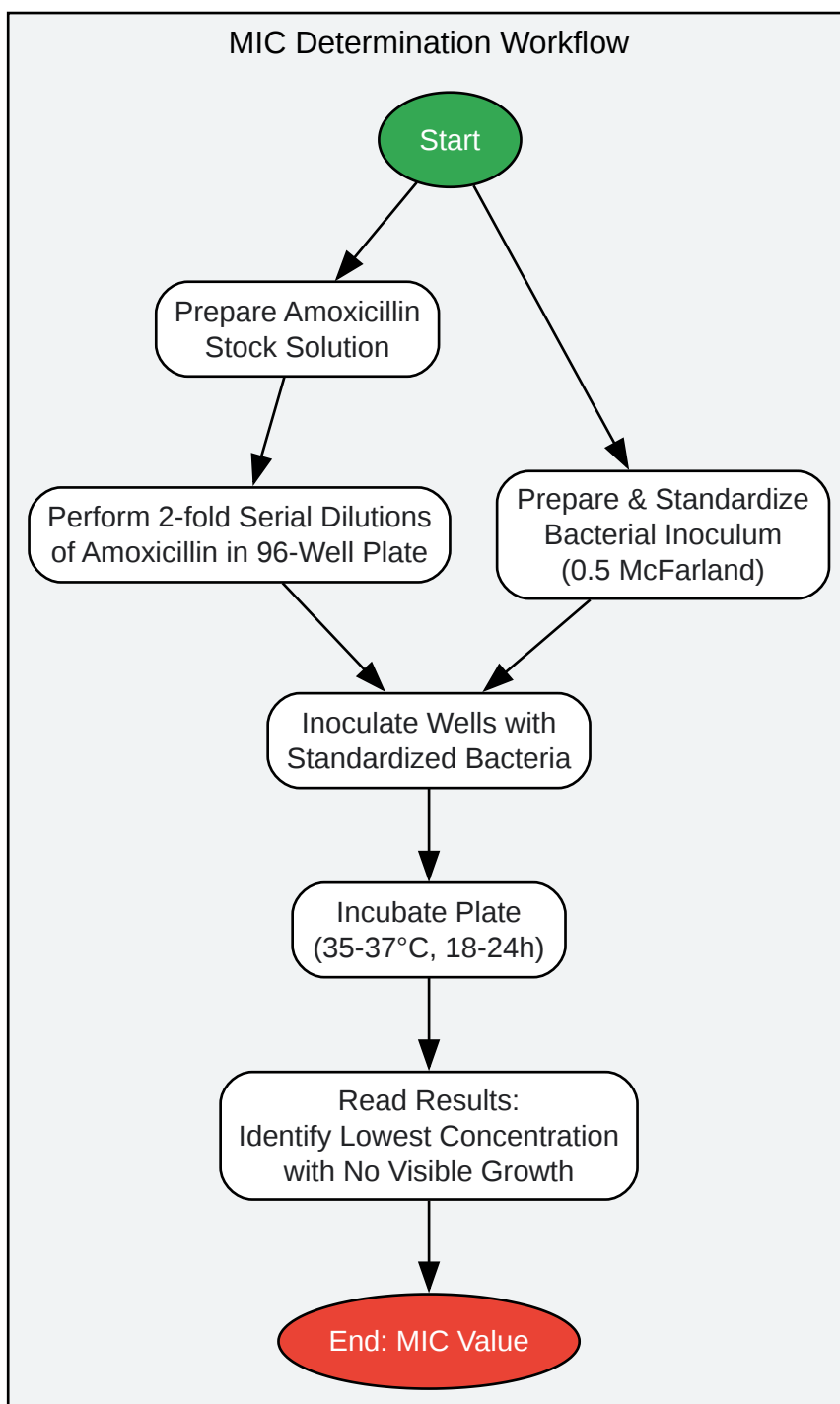
- Amoxicillin sodium powder
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial isolate
- Spectrophotometer
- Sterile tubes, pipettes, and reservoirs

- Incubator (35-37°C)

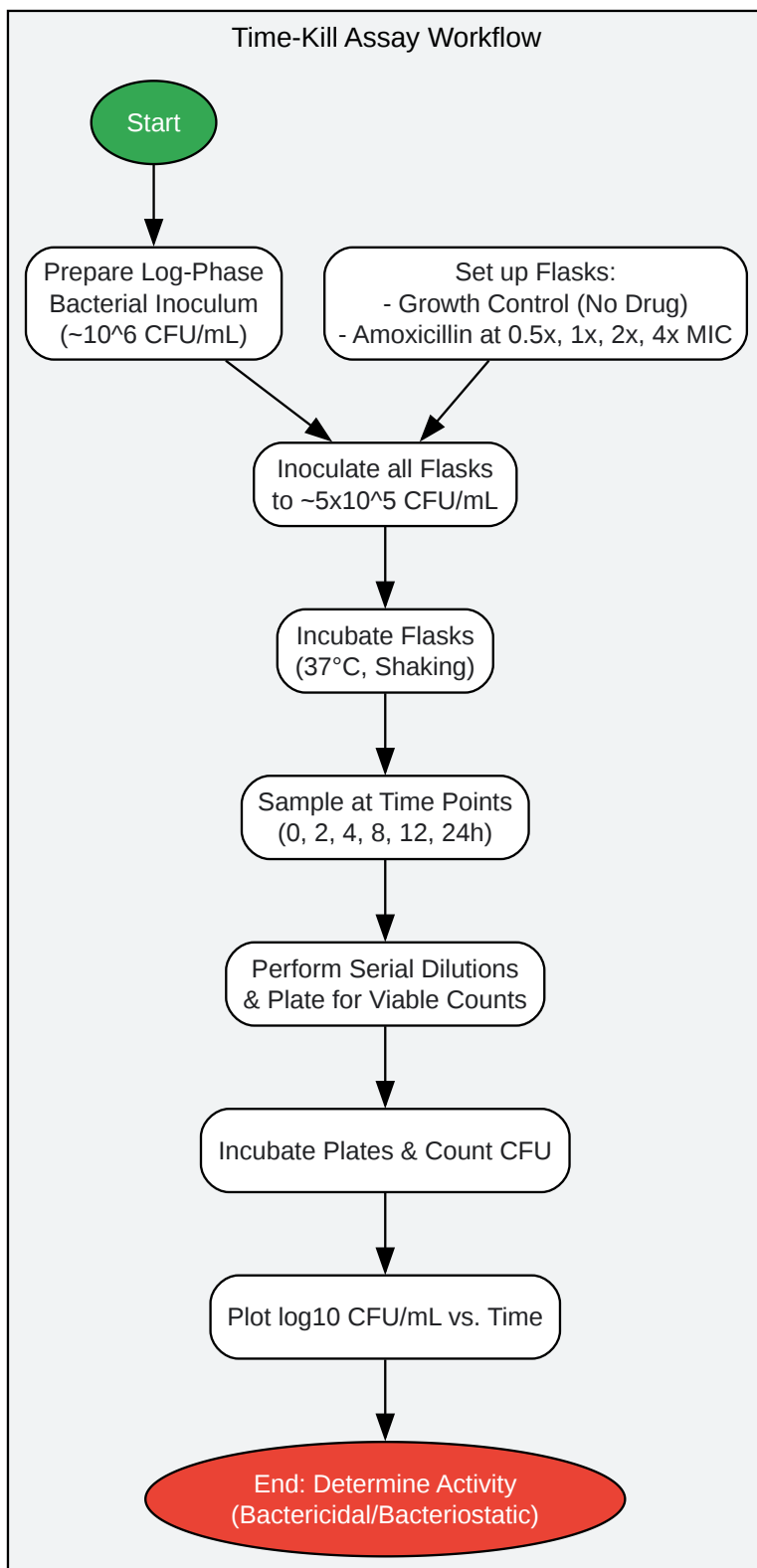
Procedure:

- Preparation of Amoxicillin Stock Solution:
  - Prepare a stock solution of amoxicillin sodium in a suitable sterile solvent (e.g., deionized water) at a high concentration (e.g., 1280 µg/mL).
  - Sterilize the stock solution by filtration through a 0.22 µm filter.
- Preparation of Bacterial Inoculum:
  - Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
  - Suspend the colonies in sterile saline or CAMHB.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
  - Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells of the microtiter plate.
- Plate Preparation (Serial Dilution):
  - Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
  - Add 100 µL of the amoxicillin working solution (e.g., 128 µg/mL) to well 1.
  - Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
  - Well 11 will serve as the positive control (inoculum, no antibiotic). Well 12 will be the negative control (broth only).
- Inoculation:

- Add 50  $\mu\text{L}$  of the final bacterial inoculum (now at  $\sim 1 \times 10^6$  CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100  $\mu\text{L}$  and the final bacterial concentration to  $\sim 5 \times 10^5$  CFU/mL.
- Incubation:
  - Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
- Reading Results:
  - After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of amoxicillin in which there is no visible growth (i.e., the first clear well).<sup>[17]</sup> Growth should be evident in the positive control (well 11), and no growth in the negative control (well 12).







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